C23H23F2N5O3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide involves multiple steps. One common method includes the reaction of 2,4-difluoroaniline with 3,4-dimethoxybenzaldehyde to form an intermediate, which is then reacted with piperazine and carboxylic acid derivatives under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: **N-(2,4-difluorophenyl)-4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Properties
Molecular Formula |
C23H23F2N5O3 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[(2S)-1-(3,4-difluoroanilino)-1-oxopropan-2-yl]-4-(1H-indole-2-carbonyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C23H23F2N5O3/c1-14(21(31)27-16-6-7-17(24)18(25)13-16)26-23(33)30-10-8-29(9-11-30)22(32)20-12-15-4-2-3-5-19(15)28-20/h2-7,12-14,28H,8-11H2,1H3,(H,26,33)(H,27,31)/t14-/m0/s1 |
InChI Key |
MIKNVKKXTLQCLX-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC(=C(C=C1)F)F)NC(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)NC(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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